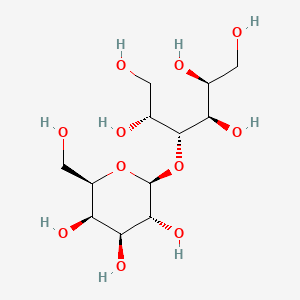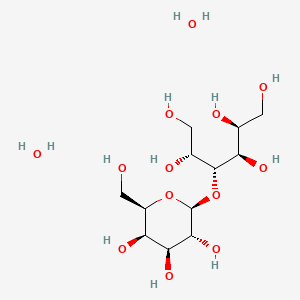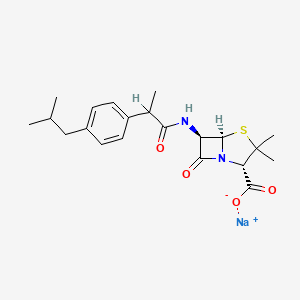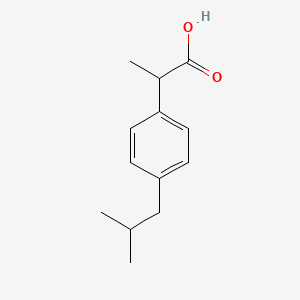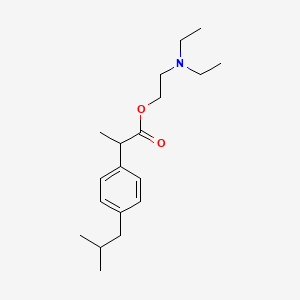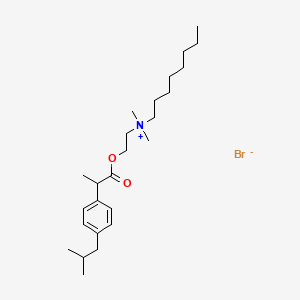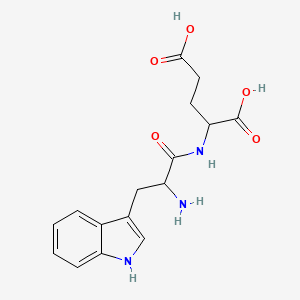
Trp-glu
Overview
Description
Scientific Research Applications
G3335 has a wide range of applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis and studies involving peptide bond formation.
Biology: Investigated for its role in modulating PPARγ activity, which is crucial in various biological processes.
Medicine: Explored as a potential therapeutic agent in the treatment of diabetes and other metabolic disorders due to its ability to antagonize PPARγ.
Industry: Utilized in the development of biosensors and other analytical tools due to its specific binding properties
Mechanism of Action
Target of Action
The primary target of the dipeptide Trp-Glu (Tryptophan-Glutamate) is the immune system, specifically T lymphocytes . It has been shown to stimulate a balanced Th1/Th2 immune response . Additionally, it has been suggested that this compound may act as an antagonist for PPARgamma , a nuclear receptor that plays a crucial role in regulating cellular functions such as lipid metabolism, cell growth, and inflammation .
Mode of Action
This compound interacts with its targets to modulate their activity. For instance, it has been shown to stimulate a balanced Th1/Th2 immune response . This involves modulating the cytokine profile produced by T lymphocytes, which are key cells in the immune response . In the case of PPARgamma, this compound acts as an antagonist, potentially inhibiting the receptor’s activity .
Biochemical Pathways
Tryptophan, one of the components of this compound, is involved in several biochemical pathways. It is the precursor of the neurotransmitter serotonin and is involved in the kynurenine pathway . Glutamate, the other component, is a key molecule in cellular metabolism and is involved in various biochemical pathways, including protein synthesis and energy production.
Pharmacokinetics
One study showed that a similar tripeptide, ile-glu-trp, predominantly accumulates in the bone marrow when administered intramuscularly . This suggests that this compound may have similar pharmacokinetic properties, but more research is needed to confirm this.
Result of Action
The result of this compound’s action is a modulation of the immune response. It has been shown to stimulate a balanced Th1/Th2 response, which is crucial for an effective immune response to various pathogens . If this compound indeed acts as a PPARgamma antagonist, it could also influence cellular functions such as lipid metabolism and inflammation .
Future Directions
Recent developments focusing on the stabilization of the C-terminal receptor binding sequence (Trp-Met-Asp-Phe-NH2) have led to new radiolabeled MG analogues with highly improved tumor uptake and tumor-to-kidney ratio . This promises to have a high impact on the clinical management of patients with CCK2R expressing tumors in the near future .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of G3335 typically involves the coupling of L-tryptophan and L-glutamic acid. The process can be carried out using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The reaction conditions often include the use of coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond.
Industrial Production Methods
On an industrial scale, the production of G3335 may involve automated peptide synthesizers that allow for the efficient and high-throughput synthesis of peptides. The use of protective groups to prevent unwanted side reactions is crucial in these processes. After synthesis, the compound is typically purified using high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
G3335 undergoes various chemical reactions, including:
Oxidation: The indole ring of the tryptophan residue can be oxidized under specific conditions.
Reduction: Reduction reactions can target the carboxyl groups of the glutamic acid residue.
Substitution: The amino and carboxyl groups can participate in substitution reactions, forming derivatives of the original compound.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Various acylating or alkylating agents can be employed depending on the desired derivative.
Major Products
The major products formed from these reactions include oxidized derivatives of the indole ring, reduced forms of the carboxyl groups, and substituted derivatives with modified amino or carboxyl groups.
Comparison with Similar Compounds
Similar Compounds
Rosiglitazone: A PPARγ agonist used in the treatment of type 2 diabetes.
Pioglitazone: Another PPARγ agonist with similar applications.
GW9662: A PPARγ antagonist like G3335 but with different binding properties.
Uniqueness of G3335
G3335 is unique due to its selective and reversible antagonism of PPARγ, which distinguishes it from other compounds that either activate or irreversibly inhibit the receptor. This selectivity and reversibility make G3335 a valuable tool in research and potential therapeutic applications .
If you have any specific questions or need further details, feel free to ask!
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5/c17-11(7-9-8-18-12-4-2-1-3-10(9)12)15(22)19-13(16(23)24)5-6-14(20)21/h1-4,8,11,13,18H,5-7,17H2,(H,19,22)(H,20,21)(H,23,24)/t11-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWIQCLSQVQBOQV-AAEUAGOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CCC(=O)O)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00394512 | |
| Record name | L-Tryptophyl-L-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00394512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36099-95-3 | |
| Record name | L-Tryptophyl-L-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00394512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


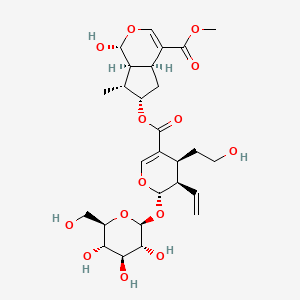
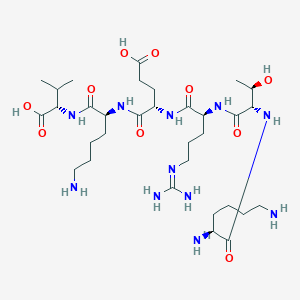

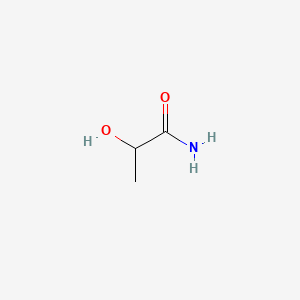

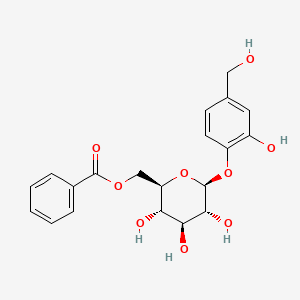
![4-[(Z)-2-hydroxy-5-methyl-7-[(4Z,6Z,10Z)-3-methyl-12-oxo-1-oxacyclododeca-4,6,10-trien-2-yl]-4-oxooct-6-enyl]piperidine-2,6-dione](/img/structure/B1674231.png)
